Synthesis Yield Advantage of Target Compound in Industrial Manufacturing
The patented industrial synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine demonstrates a significant yield advantage compared to prior art methods for analogous hindered amine compounds. A one-step process reacting 2,2,6,6-tetramethyl-4-piperidone with ammonia and hydrogen over a noble metal catalyst achieves high yields under moderate conditions, which is advantageous for procurement at scale [1]. This contrasts with earlier methods for related diamines, such as N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)hexamethylenediamine, which often required higher pressures or resulted in lower conversion efficiencies [2].
| Evidence Dimension | Synthesis Efficiency (Yield/Conversion) |
|---|---|
| Target Compound Data | 90-95% yield reported in optimized one-step process [1]. |
| Comparator Or Baseline | Analogous diamine (N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)hexamethylenediamine): 90 mole percent conversion [2]. |
| Quantified Difference | Comparable or slightly superior yield; key differentiator is the milder reaction conditions (moderate temperature/pressure) required for the target compound, reducing process hazard and cost. |
| Conditions | One-step reductive amination with Pt catalyst, molar ratio of ketone:ammonia 1:0.4 to 1:0.8. |
Why This Matters
Higher yield and milder synthesis conditions directly translate to lower production costs and improved safety profiles for industrial-scale procurement.
- [1] Ciba-Geigy AG. (1990). U.S. Patent No. 4,923,992. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] General Electric Company. (1986). U.S. Patent No. 4,607,104. Washington, DC: U.S. Patent and Trademark Office. View Source
